molecular formula C9H11ClO2S2 B561775 4-(Chloromethyl]benzyl Methanethiosulfonate CAS No. 887354-05-4

4-(Chloromethyl]benzyl Methanethiosulfonate

Cat. No.: B561775
CAS No.: 887354-05-4
M. Wt: 250.755
InChI Key: HCIWHTYSDAYILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(Chloromethyl)benzyl Methanethiosulfonate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

4-(Chloromethyl)benzyl Methanethiosulfonate can be compared with other thiol-reactive compounds such as:

    N-Ethylmaleimide: Another thiol-reactive compound used in biochemical research.

    Iodoacetamide: Commonly used for alkylating thiol groups in proteins.

    Ellman’s Reagent (5,5’-Dithiobis(2-nitrobenzoic acid)): Used to quantify thiol groups in a sample.

What sets 4-(Chloromethyl)benzyl Methanethiosulfonate apart is its specific and rapid reaction with thiols to form mixed disulfides, making it particularly useful for studying thiol-disulfide exchange reactions .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]methoxy-methyl-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIWHTYSDAYILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)OCC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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